Diisopentyl thiomalate
Overview
Description
Diisopentyl thiomalate, also known as bis(3-methylbutyl) 2-sulfanylbutanedioate, is a fatty acid ester with the molecular formula C₁₄H₂₆O₄S and a molecular weight of 290.42 g/mol . This compound is characterized by its colorless to yellow liquid form and a fruity, onion-like odor . It is practically insoluble in water but soluble in ethanol .
Preparation Methods
Diisopentyl thiomalate is synthesized through the esterification of thiomalic acid with isopentanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The industrial production methods for this compound are not widely documented, but the synthesis generally follows standard esterification protocols.
Chemical Reactions Analysis
Diisopentyl thiomalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiomalate group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiol groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diisopentyl thiomalate has several scientific research applications:
Activation of Latent Human Leukocyte Collagenase: This compound, or its closely related derivatives, can activate latent human polymorphonuclear leukocyte collagenase, which is significant in understanding inflammatory conditions.
Inhibition of Angiogenic Activity:
Pharmacokinetics and Tissue Distribution: Studies on the pharmacokinetics and tissue distribution of thiomalate have provided insights into its metabolism and distribution in the body.
Mechanism of Action
The mechanism of action of diisopentyl thiomalate involves its interaction with molecular targets and pathways. Thiol-containing compounds, such as this compound, can sequester reactive aldehydes and augment intracellular thiol pools, which buffer increased aldehyde load and oxidative stress . This mechanism is particularly relevant in the context of anti-arthritic drugs, where thiol groups play a crucial role in therapeutic efficacy.
Comparison with Similar Compounds
Diisopentyl thiomalate is compared with other similar compounds, such as:
Diisoamyl thiomalate: Another ester derivative with similar properties and applications.
Gold sodium thiomalate: Known for its use in treating rheumatoid arthritis due to its anti-inflammatory properties.
Thiopental: A barbiturate with a distinct mechanism of action involving the GABA receptor.
The uniqueness of this compound lies in its specific ester linkage and the resulting chemical and biological properties, which differentiate it from other thiomalate derivatives.
Properties
IUPAC Name |
bis(3-methylbutyl) 2-sulfanylbutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4S/c1-10(2)5-7-17-13(15)9-12(19)14(16)18-8-6-11(3)4/h10-12,19H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNLQBYPOOATIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC(C(=O)OCCC(C)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867462 | |
Record name | Bis(3-methylbutyl) 2-sulfanylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90867462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Fruity, onion odour | |
Record name | Diisopentyl thiomalate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1660/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Diisopentyl thiomalate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1660/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.006-1.013 | |
Record name | Diisopentyl thiomalate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1660/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
68084-03-7 | |
Record name | 1,4-Bis(3-methylbutyl) 2-mercaptobutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68084-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopentyl thiomalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068084037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-mercapto-, 1,4-bis(3-methylbutyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(3-methylbutyl) 2-sulfanylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90867462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3-methylbutyl) mercaptosuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOPENTYL THIOMALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R38N4Y43EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Diisopentyl thiomalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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